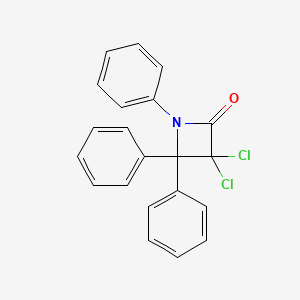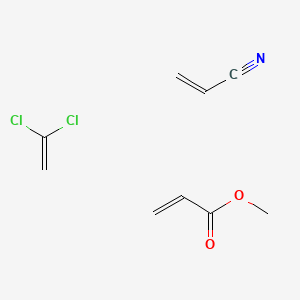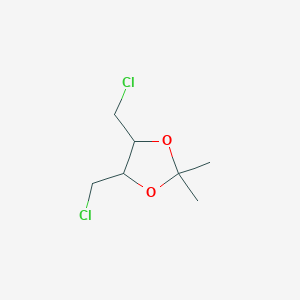
4,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C7H12Cl2O2 It is a dioxolane derivative characterized by the presence of two chloromethyl groups attached to the dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane typically involves the chloromethylation of 2,2-dimethyl-1,3-dioxolane. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of the dioxolane ring.
Oxidation Reactions: Products include dioxolane derivatives with hydroxyl or carbonyl functional groups.
Reduction Reactions: Products include methyl-substituted dioxolane derivatives.
Aplicaciones Científicas De Investigación
4,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the modification of biomolecules and as a cross-linking agent.
Medicine: Explored for its potential in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including resins and coatings.
Mecanismo De Acción
The mechanism of action of 4,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane involves the reactivity of its chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new covalent bonds with various nucleophiles. The compound’s reactivity is influenced by the electron-withdrawing effect of the chloromethyl groups, which makes the carbon atoms more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Bis(chloromethyl)-1,3-dioxol-2-one: Similar structure but with a carbonyl group in the dioxolane ring.
4,4’-Bis(chloromethyl)-1,1’-biphenyl: Contains two chloromethyl groups attached to a biphenyl structure.
1,3-Dihydro-4,5-bis(2’-(chloromethyl)phenyl)-2-(3’‘,4’‘,5’'-tridodecyloxyphenyl)imidazolium chloride: A more complex structure with additional functional groups.
Uniqueness
4,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane is unique due to its specific dioxolane ring structure and the presence of two chloromethyl groups. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
20955-36-6 |
|---|---|
Fórmula molecular |
C7H12Cl2O2 |
Peso molecular |
199.07 g/mol |
Nombre IUPAC |
4,5-bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H12Cl2O2/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6H,3-4H2,1-2H3 |
Clave InChI |
PVXZARKDSQSVOM-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(C(O1)CCl)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



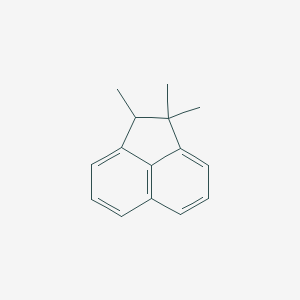

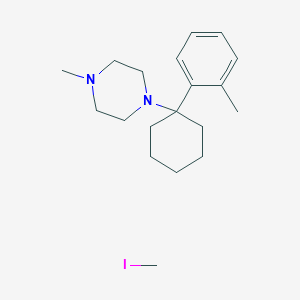
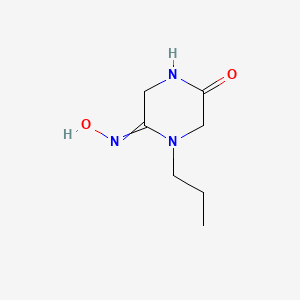
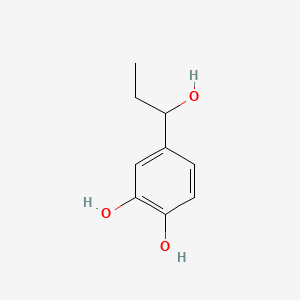
![Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate](/img/structure/B14699121.png)
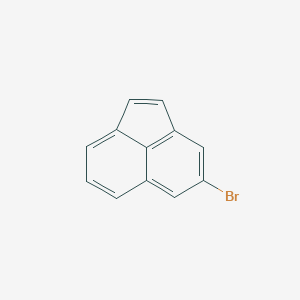
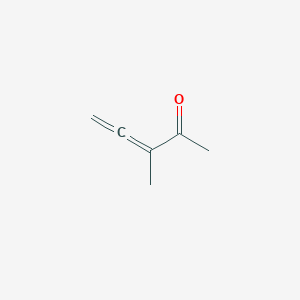
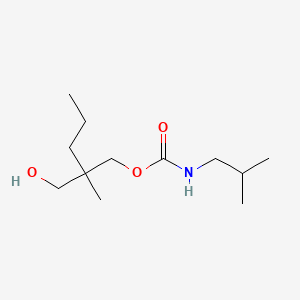
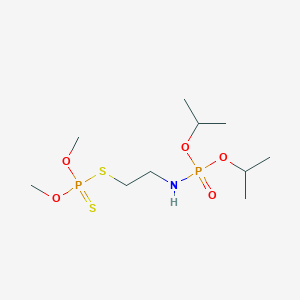
![10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14699151.png)
